molecular formula C10H9NO4 B185790 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 149396-34-9

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No. B185790
M. Wt: 207.18 g/mol
InChI Key: NIWLJRLGYZNNLM-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

prepared by saponification of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid methyl ester. LC-MS: tR=0.56 min; [M+CH3CN+H]+=235.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:14]2[O:13][CH2:12][C:11](=[O:15])[NH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4]>CC#N>[O:15]=[C:11]1[NH:10][C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:3]([OH:4])=[O:2])[C:14]=2[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=CC=2NC(COC21)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1COC2=C(N1)C=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.